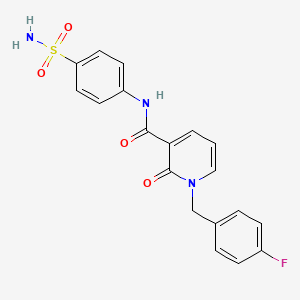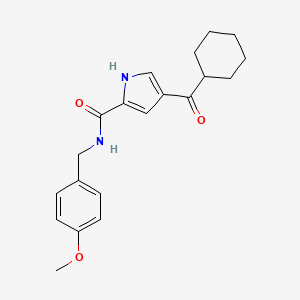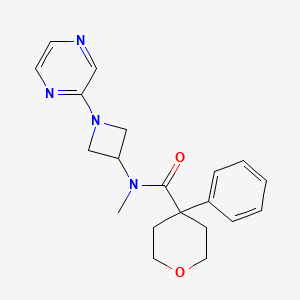![molecular formula C20H20N2O3 B2408227 6-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one CAS No. 899946-57-7](/img/structure/B2408227.png)
6-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures were synthesized . The structures of the synthesized N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were elucidated .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and substituents. It includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and phenyl rings with methoxy and methyl substituents .Chemical Reactions Analysis
The compound has been studied for its inhibitory activity against acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . The compound with the best acetylcholinesterase activity was found to be a derivative carrying a p-methylphenyl group .Scientific Research Applications
Oxidase Activity and Antimicrobial Applications "6-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one" and related compounds have been studied for their oxidase activities in microbial blue multicopper proteins. These activities are significant for understanding the molecular functions in microorganisms and have potential applications in biotechnology and environmental sciences. For instance, the oxidase activity can be spectrophotometrically followed by the oxidation of 2,6-dimethoxyphenol, facilitating the study of proteins' multiple functions in various microorganisms (Solano et al., 2001).
Synthetic Chemistry and Molecular Docking Research has also explored the synthesis, molecular docking, and in vitro screening of pyridine and fused pyridine derivatives, including compounds structurally related to "6-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one". These studies are crucial for the development of new pharmaceuticals, highlighting the compound's role in synthesizing new molecules with potential antimicrobial and antioxidant activities (Flefel et al., 2018).
Phosphodiesterase Inhibition The compound and its analogs have been evaluated for their inhibitory activity on phosphodiesterase enzymes, which are significant for developing treatments for various diseases, including respiratory and inflammatory disorders. Specific modifications in the compound structure have shown to enhance selectivity and potency against these enzymes, offering insights into drug design strategies (Van der Mey et al., 2001).
Chemical Synthesis and Derivatives The compound serves as a precursor in the synthesis of a wide range of pyridazinone derivatives, demonstrating its utility in organic synthesis. These derivatives have been explored for their potential applications in medicinal chemistry, such as anticancer, antiangiogenic, and antioxidant agents. Such research underscores the compound's role in the discovery and development of new therapeutic agents (Kamble et al., 2015).
Material Science and Molecular Structures Investigations into the molecular structures of related compounds have provided valuable information on their physical and chemical properties. This knowledge is essential for the development of new materials with specific functionalities, such as polymers or catalysts, expanding the applications of such compounds beyond the pharmaceutical domain (Bortoluzzi et al., 2011).
Mechanism of Action
properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-4-6-15(7-5-14)13-22-20(23)11-9-17(21-22)16-8-10-18(24-2)19(12-16)25-3/h4-12H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMYQVLTALEGNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2408149.png)

![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2408153.png)
![2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408156.png)


![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)
![1-(benzo[d]isoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide](/img/structure/B2408162.png)

![Ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2408165.png)
